4-Aminopyridin-3-ol dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

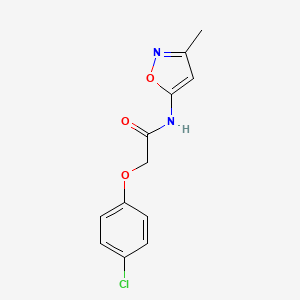

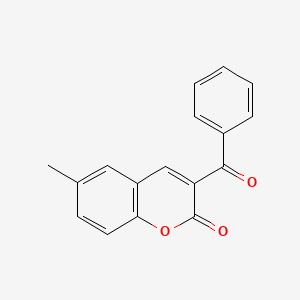

4-Aminopyridin-3-ol dihydrochloride is a chemical compound with the CAS Number: 1081776-23-9 . It has a molecular weight of 183.04 . It is a solid at room temperature and is stored in a refrigerator .

Molecular Structure Analysis

The molecular formula of 4-Aminopyridin-3-ol dihydrochloride is C5H7ClN2O . The InChI code and key, which provide a unique identifier for the compound, are also available . The compound has a canonical SMILES representation, which is a line notation for encoding molecular structures and specific instances of chemical molecules .Physical And Chemical Properties Analysis

4-Aminopyridin-3-ol dihydrochloride has a molecular weight of 146.57 g/mol . It has 3 hydrogen bond donor counts and 3 hydrogen bond acceptor counts . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 146.0246905 g/mol . The topological polar surface area is 59.1 Ų .Wissenschaftliche Forschungsanwendungen

Multiple Sclerosis Treatment 4-Aminopyridine (4-AP) has been studied extensively for its effectiveness in treating symptoms of multiple sclerosis (MS). Research demonstrates that 4-AP, particularly in slow-release form, can significantly improve walking speed and muscle strength in the lower extremities of MS patients. This improvement is attributed to 4-AP's ability to enhance impulse conduction through demyelinated lesions, translating into observable clinical benefits (Jensen, Ravnborg, Dalgas, & Stenager, 2014).

Neuromuscular Transmission Enhancement 4-AP and its analogs have been found to potentiate synaptic and neuromuscular transmission. This is achieved by stimulating high voltage-activated Ca2+ channels in neurons, thereby enhancing neurotransmitter release independent of Kv channels. This mechanism is particularly relevant in conditions like spinal cord injury, myasthenia gravis, and MS (Wu, Li, Chen, & Pan, 2009).

Potassium Channel Blockade The compound is well-recognized for its selective blocking of voltage-activated K+ currents in excitable membranes. This mechanism is integral to understanding its therapeutic effects and side effects. Research has elucidated the gating-dependent mechanism of 4-AP block in potassium channels, contributing to our understanding of how it modulates neuronal activity (Kirsch & Drewe, 1993).

Therapeutic Applications in Myasthenia Gravis Clinical studies have shown that 4-AP can improve muscle strength and neuromuscular transmission in patients with myasthenia gravis. This suggests its potential as a supplementary drug in the treatment of this condition (Lundh, Nilsson, & Rosén, 1979).

Impact on Cognitive Function in Multiple Sclerosis Investigations into the effect of 4-AP on cognitive function in MS patients have shown mixed results. While some tests indicated a trend for improved performance, significant effects on cognitive function were not conclusively demonstrated (Smits et al., 1994).

Environmental Biodegradation Studies on environmental biodegradation of 4-AP have identified bacterial cultures capable of degrading it as a carbon, nitrogen, and energy source. This research is crucial for understanding the environmental impact and management of 4-AP residues in agricultural settings (Takenaka, Nomura, Minegishi, & Yoshida, 2013).

Neurological Recovery Post-Spinal Cord Injury Clinical research has suggested that 4-AP can ameliorate central conduction deficits in patients with spinal cord injury (SCI), leading to improvements in motor function, sensation, and reduced spasticity (Hayes et al., 1994).

Wirkmechanismus

Target of Action

It is known that 4-aminopyridine, a similar compound, is used as a research tool in characterizing subtypes of the potassium channel .

Mode of Action

4-aminopyridine, a similar compound, is known to block members of kv1 (shaker, kcna) family of voltage-activated k+ channels . It has also been shown to potentiate voltage-gated Ca 2+ channel currents independent of effects on voltage-activated K+ channels .

Biochemical Pathways

It is known that 4-aminopyridine, a similar compound, affects the potassium conductances in physiology and biophysics .

Pharmacokinetics

4-aminopyridine, a similar compound, is known to have a bioavailability of 96% .

Result of Action

It is known that 4-aminopyridine, a similar compound, increases axonal action potential propagation and improves the probability of synaptic vesicle release .

Action Environment

It is known that 4-aminopyridine, a similar compound, is used as a bird control bait, indicating that its action can be influenced by environmental factors .

Safety and Hazards

Zukünftige Richtungen

4-Aminopyridine, a compound similar to 4-Aminopyridin-3-ol dihydrochloride, has been studied for its potential neuroprotective properties . An increasing body of evidence suggests that 4-AP may have additional properties beyond the symptomatic mode of action . This warrants further investigation and could be a potential future direction for research involving 4-Aminopyridin-3-ol dihydrochloride.

Eigenschaften

IUPAC Name |

4-aminopyridin-3-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.2ClH/c6-4-1-2-7-3-5(4)8;;/h1-3,8H,(H2,6,7);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMJEWSHPROHBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminopyridin-3-ol dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl {N-[(4-methylphenyl)methyl]carbamoyl}formate](/img/structure/B2681947.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide](/img/structure/B2681950.png)

![methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B2681951.png)

![4-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2681953.png)

![N-(3-methoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2681956.png)

![2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2681959.png)

![Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)